1-(3-Aminophenyl)-N-(2-morpholinoethyl)methanesulfonamide
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Overview
Description
1-(3-Aminophenyl)-N-(2-morpholinoethyl)methanesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an aminophenyl group, a morpholinoethyl group, and a methanesulfonamide group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Aminophenyl)-N-(2-morpholinoethyl)methanesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Aminophenyl Intermediate: The synthesis begins with the nitration of benzene to form nitrobenzene, followed by reduction to yield 3-aminophenyl.
Introduction of the Morpholinoethyl Group: The 3-aminophenyl intermediate is then reacted with 2-chloroethylmorpholine under basic conditions to introduce the morpholinoethyl group.
Sulfonamide Formation: Finally, the resulting intermediate is treated with methanesulfonyl chloride in the presence of a base to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Aminophenyl)-N-(2-morpholinoethyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often under basic or neutral conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Aminophenyl)-N-(2-morpholinoethyl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-Aminophenyl)-N-(2-morpholinoethyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-(3-Aminophenyl)-N-(2-piperidinoethyl)methanesulfonamide: Similar structure but with a piperidinoethyl group instead of a morpholinoethyl group.
1-(3-Aminophenyl)-N-(2-pyrrolidinoethyl)methanesulfonamide: Contains a pyrrolidinoethyl group instead of a morpholinoethyl group.
Uniqueness
1-(3-Aminophenyl)-N-(2-morpholinoethyl)methanesulfonamide is unique due to the presence of the morpholinoethyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H21N3O3S |
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Molecular Weight |
299.39 g/mol |
IUPAC Name |
1-(3-aminophenyl)-N-(2-morpholin-4-ylethyl)methanesulfonamide |
InChI |
InChI=1S/C13H21N3O3S/c14-13-3-1-2-12(10-13)11-20(17,18)15-4-5-16-6-8-19-9-7-16/h1-3,10,15H,4-9,11,14H2 |
InChI Key |
HVGBRGULSKHUMB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNS(=O)(=O)CC2=CC(=CC=C2)N |
Origin of Product |
United States |
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